

An In-depth Technical Guide to 4-Chloro-7-(trifluoromethyl)quinazoline

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Compound of Interest

Compound Name: 4-Chloro-7-(trifluoromethyl)quinazoline

Cat. No.: B096011

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This technical guide provides a comprehensive overview of the molecular structure, properties, and a plausible synthetic pathway for **4-Chloro-7-(trifluoromethyl)quinazoline**. The information is intended for researchers, scientists, and professionals engaged in drug development and medicinal chemistry.

Core Molecular Data

4-Chloro-7-(trifluoromethyl)quinazoline is a halogenated quinazoline derivative. The presence of the trifluoromethyl group at the 7-position and a chlorine atom at the 4-position significantly influences its chemical reactivity and potential as a scaffold in medicinal chemistry.

Identifier	Value
IUPAC Name	4-chloro-7-(trifluoromethyl)quinazoline
Molecular Formula	C ₉ H ₄ ClF ₃ N ₂
Molecular Weight	232.59 g/mol
CAS Number	16499-65-3
InChI Key	IJNDITTYYNJLPT-UHFFFAOYSA-N

Experimental Protocols: A Plausible Synthetic Route

While specific, detailed experimental protocols for the synthesis of **4-Chloro-7-(trifluoromethyl)quinazoline** are not readily available in public literature, a plausible synthetic workflow can be conceptualized based on established quinazoline synthesis methodologies. The following protocol describes a likely two-step synthesis starting from 2-amino-4-(trifluoromethyl)benzoic acid.

Step 1: Synthesis of 7-(Trifluoromethyl)quinazolin-4(3H)-one

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser, combine 2-amino-4-(trifluoromethyl)benzoic acid and an excess of formamide.
- **Heating:** Heat the reaction mixture to a temperature of 120-140°C.
- **Reaction Time:** Maintain the temperature and stir the mixture for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- **Work-up:** After the reaction is complete, allow the mixture to cool to room temperature. The product, 7-(trifluoromethyl)quinazolin-4(3H)-one, will precipitate out of the solution.
- **Purification:** Collect the solid precipitate by filtration, wash it with cold water, and then dry it under a vacuum to yield the intermediate product.

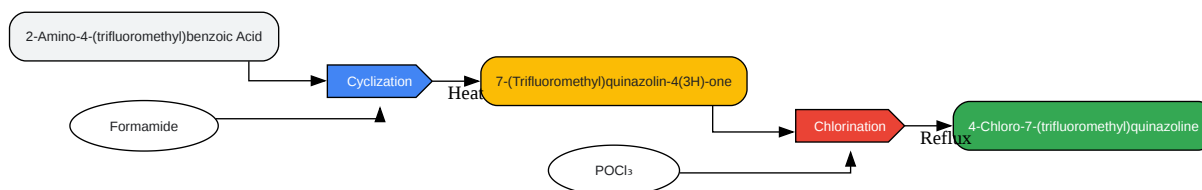
Step 2: Synthesis of 4-Chloro-7-(trifluoromethyl)quinazoline

- **Reaction Setup:** In a well-ventilated fume hood, place the dried 7-(trifluoromethyl)quinazolin-4(3H)-one in a round-bottom flask.
- **Chlorination:** Add an excess of phosphorus oxychloride (POCl_3) to the flask. A catalytic amount of a tertiary amine, such as N,N-dimethylaniline, can be added to facilitate the reaction.
- **Heating:** Heat the mixture to reflux (approximately 105-110°C) and maintain this temperature for 2-4 hours.

- **Work-up:** After the reaction is complete, carefully quench the excess POCl₃ by slowly pouring the reaction mixture onto crushed ice with vigorous stirring.
- **Extraction:** Neutralize the aqueous solution with a suitable base (e.g., sodium bicarbonate or ammonium hydroxide) until it is alkaline. Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate.
- **Purification:** Combine the organic extracts, dry them over anhydrous sodium sulfate, and concentrate the solvent under reduced pressure. The crude product can be further purified by column chromatography on silica gel to yield pure **4-Chloro-7-(trifluoromethyl)quinazoline**.

Visualized Experimental Workflow

The following diagram illustrates the plausible synthetic pathway for **4-Chloro-7-(trifluoromethyl)quinazoline**.



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Caption: A plausible two-step synthesis of **4-Chloro-7-(trifluoromethyl)quinazoline**.

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